molecular formula C14H13FO3 B6374303 5-(3,5-Dimethoxyphenyl)-2-fluorophenol, 95% CAS No. 1261918-39-1

5-(3,5-Dimethoxyphenyl)-2-fluorophenol, 95%

Cat. No. B6374303
CAS RN: 1261918-39-1
M. Wt: 248.25 g/mol
InChI Key: DNPOVCYVXJOEGP-UHFFFAOYSA-N
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Description

5-(3,5-Dimethoxyphenyl)-2-fluorophenol, 95% (5-DFP-2F) is a synthetic organic compound that has been studied for its potential applications in a variety of fields, including medicinal chemistry, drug discovery, and biochemistry. It is a highly soluble, non-toxic compound that has been found to exhibit a number of beneficial pharmacological effects.

Scientific Research Applications

5-(3,5-Dimethoxyphenyl)-2-fluorophenol, 95% has been studied for its potential applications in medicinal chemistry, drug discovery, and biochemistry. It has been found to exhibit a number of beneficial pharmacological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. In addition, it has been found to have potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

Mechanism of Action

The exact mechanism of action of 5-(3,5-Dimethoxyphenyl)-2-fluorophenol, 95% is not fully understood. However, it is believed to act as an antioxidant and to reduce the production of reactive oxygen species (ROS). In addition, it has been found to inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6).
Biochemical and Physiological Effects
5-(3,5-Dimethoxyphenyl)-2-fluorophenol, 95% has been found to have a number of beneficial biochemical and physiological effects. In animal studies, it has been found to reduce inflammation, oxidative stress, and lipid peroxidation. In addition, it has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1, and IL-6. It has also been found to reduce the activity of cyclooxygenase-2 (COX-2) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

The use of 5-(3,5-Dimethoxyphenyl)-2-fluorophenol, 95% in laboratory experiments has several advantages. It is a non-toxic, highly soluble compound that is easy to synthesize and purify. In addition, it is relatively inexpensive and has been found to exhibit a number of beneficial pharmacological effects. However, there are some limitations to its use in laboratory experiments. For example, its exact mechanism of action is not fully understood, and it has not been extensively studied in humans.

Future Directions

There are a number of potential future directions for the study of 5-(3,5-Dimethoxyphenyl)-2-fluorophenol, 95%. Further research is needed to better understand its mechanism of action and to evaluate its efficacy in humans. In addition, further research is needed to explore its potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, further research is needed to explore its potential applications in the treatment of other diseases, such as cancer and cardiovascular disease.

Synthesis Methods

5-(3,5-Dimethoxyphenyl)-2-fluorophenol, 95% can be synthesized through a variety of methods, including the reaction of 3,5-dimethoxybenzaldehyde and 2-fluorophenol in the presence of an acid catalyst. This reaction is typically conducted in an inert atmosphere at temperatures ranging from 0-100°C. The reaction yields a 95% pure product, which can be further purified through column chromatography or recrystallization.

properties

IUPAC Name

5-(3,5-dimethoxyphenyl)-2-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO3/c1-17-11-5-10(6-12(8-11)18-2)9-3-4-13(15)14(16)7-9/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPOVCYVXJOEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=C(C=C2)F)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684390
Record name 4-Fluoro-3',5'-dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261918-39-1
Record name 4-Fluoro-3',5'-dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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